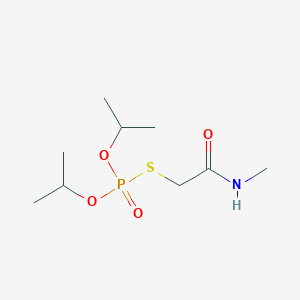![molecular formula C24H45NO5 B14685056 [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate CAS No. 34227-81-1](/img/structure/B14685056.png)
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then cleaved nucleophilically by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate, which is further transformed into the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in E2 elimination reactions, where it forms alkenes as major products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases like sodium ethoxide for elimination reactions, and oxidizing agents for oxidation reactions. The conditions often involve elevated temperatures to favor elimination over substitution .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, E2 elimination reactions typically yield alkenes, while oxidation reactions can produce various oxidized derivatives.
Applications De Recherche Scientifique
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can serve as a model compound for studying stereochemistry and its effects on biological activity. In medicine, its derivatives may have potential therapeutic applications, although specific uses are still under investigation. In industry, it can be used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate exerts its effects involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. For instance, its interaction with enzymes or receptors can lead to various biochemical effects, depending on the specific context .
Comparaison Avec Des Composés Similaires
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate can be compared with other similar compounds, such as [(2S,3S)-2-acetamido-3-hydroxyoctadecyl] acetate. The key differences lie in their stereochemistry, which affects their chemical behavior and biological activity. This compound is unique due to its specific stereochemical configuration, which can lead to distinct properties and applications .
Similar Compounds
- [(2S,3S)-2-acetamido-3-hydroxyoctadecyl] acetate
- [(2R,3R)-2-acetamido-3-hydroxyoctadecyl] acetate
- [(2R,3S)-2-acetamido-3-hydroxyoctadecyl] acetate
Propriétés
Numéro CAS |
34227-81-1 |
|---|---|
Formule moléculaire |
C24H45NO5 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate |
InChI |
InChI=1S/C24H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(30-22(4)28)23(25-20(2)26)19-29-21(3)27/h23-24H,5-19H2,1-4H3,(H,25,26)/t23-,24+/m0/s1 |
Clé InChI |
WZSNFVBDKZJHSX-BJKOFHAPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H]([C@H](COC(=O)C)NC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(COC(=O)C)NC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


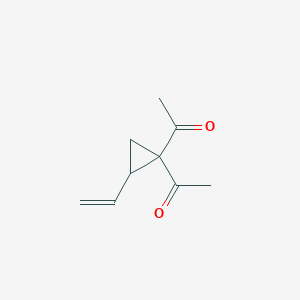
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
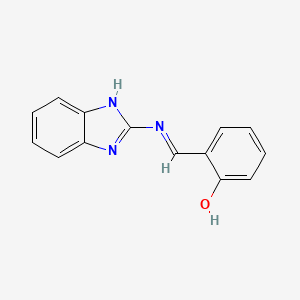


![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
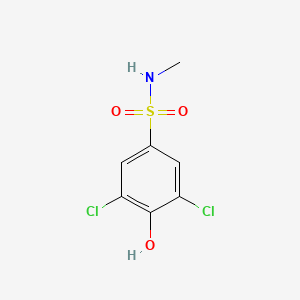

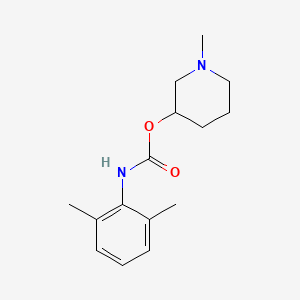
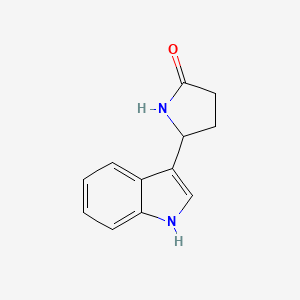
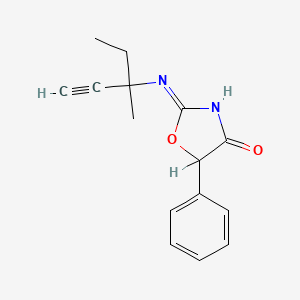
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
